molecular formula C18H19ClN2O2 B6018873 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide

2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide

Cat. No. B6018873
M. Wt: 330.8 g/mol
InChI Key: CIWPWTPVYQWVQM-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide, commonly known as CIBA or IBABP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The compound is synthesized using specific methods and has been found to have a mechanism of action that is of interest to researchers. In

Scientific Research Applications

2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide has been found to have potential applications in scientific research, particularly in the field of medicine. The compound has been studied for its ability to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the breakdown of endocannabinoids, which are lipid-based signaling molecules that play a role in various physiological processes, including pain sensation, appetite, and mood regulation.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide involves the inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have various effects on physiological processes. The compound has also been found to have an allosteric modulatory effect on the cannabinoid receptor CB1, which further contributes to its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are of significant interest to researchers. The compound has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. These effects are attributed to the modulation of the endocannabinoid system, which plays a role in these physiological processes.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations associated with the use of 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide in lab experiments. One advantage is that the compound has a high selectivity for FAAH and MAGL enzymes, which makes it a useful tool for studying the endocannabinoid system. However, the compound has also been found to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the compound has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide. One direction is to explore the potential therapeutic applications of the compound in various disease states, such as chronic pain, anxiety disorders, and depression. Another direction is to investigate the off-target effects of the compound on other enzymes and their potential implications for physiological processes. Additionally, further optimization of the synthesis method and development of analogs of the compound may lead to improved selectivity and efficacy.

Synthesis Methods

The synthesis of 2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide involves the reaction of 2-chlorobenzoic acid with isobutylamine and 3-aminobenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

2-chloro-N-[3-(2-methylpropylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)11-20-17(22)13-6-5-7-14(10-13)21-18(23)15-8-3-4-9-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWPWTPVYQWVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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